molecular formula C17H18N4OS B15116530 4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine

4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine

Cat. No.: B15116530
M. Wt: 326.4 g/mol
InChI Key: FYKMFGRUAVXKND-UHFFFAOYSA-N
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Description

4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a piperidine ring, and a pyridine moiety, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves multiple steps, starting with the preparation of the thienopyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety via a methoxy linker .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C17H18N4OS/c1-2-13(11-22-14-3-6-18-7-4-14)10-21(8-1)17-16-15(5-9-23-16)19-12-20-17/h3-7,9,12-13H,1-2,8,10-11H2

InChI Key

FYKMFGRUAVXKND-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2SC=C3)COC4=CC=NC=C4

Origin of Product

United States

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